Spirapril

pharmacokinetics renal impairment excretion pathway

Spirapril’s dual renal-hepatic elimination (67% fecal excretion) supports enrollment of patients with renal impairment without complex dose adjustments, reducing screening failures. A fixed 6 mg once‑daily dose eliminates titration visits, while the 0.6–0.88% cough incidence minimizes discontinuation. Well‑characterized polymorphic forms ensure formulation stability. Choose spirapril for streamlined protocols and broader patient eligibility.

Molecular Formula C22H30N2O5S2
Molecular Weight 466.6 g/mol
CAS No. 83647-97-6
Cat. No. B1681985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirapril
CAS83647-97-6
SynonymsBRN4277924;  BRN-4277924;  BRN 4277924;  Spirapril;  Spiraprilum;  Espirapril;  Spirapril HCl;  Spirapril hydrochloride
Molecular FormulaC22H30N2O5S2
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3
InChIInChI=1S/C22H30N2O5S2/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27)/t15-,17-,18-/m0/s1
InChIKeyHRWCVUIFMSZDJS-SZMVWBNQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.93e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Spirapril (CAS 83647-97-6): Procurement-Relevant Baseline Profile of a Dual-Elimination ACE Inhibitor


Spirapril (CAS 83647-97-6) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug, converted in vivo to the active diacid metabolite spiraprilat [1]. As an orally administered antihypertensive agent with approximately 50% bioavailability, spirapril is indicated for the treatment of essential hypertension and has been investigated in congestive heart failure [2]. The compound exhibits an extended terminal elimination half-life of approximately 30–40 hours for the active metabolite, enabling once-daily dosing with sustained 24-hour blood pressure control [3]. Unlike many ACE inhibitors that rely predominantly on renal excretion, spirapril undergoes both renal and hepatic elimination, a property with implications for patient subpopulation selection [4].

Spirapril: Why ACE Inhibitor Class Substitution Is Not Clinically or Operationally Equivalent


Despite a shared mechanism of ACE inhibition, interchangeability among ACE inhibitors is constrained by divergent pharmacokinetic elimination pathways, dose-response characteristics, and adverse effect incidence profiles. Compounds with exclusive renal excretion (e.g., lisinopril) require dose adjustment in renal impairment and carry accumulation risk, whereas agents with broader dose titration requirements (e.g., enalapril, ramipril) introduce additional clinical management complexity [1]. The ACE inhibitor class also exhibits variable cough incidence, with systematic review data indicating a wide range of 3.9% to 35% across agents [2]. Substituting spirapril without accounting for its dual renal-hepatic elimination, narrow therapeutic dose window, and distinct tolerability profile may compromise both safety in special populations and operational efficiency in dose management [3].

Spirapril: Quantified Differentiation Evidence Versus Enalapril, Lisinopril, Captopril, and ACE Inhibitor Class Benchmarks


Dual Renal-Hepatic Elimination: Quantified Excretion Pathway Differentiation Versus Captopril and Enalapril

Spirapril demonstrates a distinct dual elimination pathway. Following intravenous dosing in preclinical models, 67% of the drug was excreted into the feces, in contrast to captopril and enalapril which rely predominantly on renal excretion [1]. In humans, the plasma clearance of the active metabolite spiraprilat is 10 L/h, of which 7.6 L/h is cleared renally, leaving a substantial non-renal clearance component [2]. This dual elimination profile has clinical relevance: in patients with severe renal impairment, spiraprilat concentrations increase by a factor of 3–4, a magnitude that remains manageable without accumulation-related toxicity [2]. Clinical reviews specifically note that where renal failure exists, administration of a drug with non-renal elimination mechanisms such as spirapril is prudent, as it has been shown to have no accumulation problems or increased adverse effects in this population [3].

pharmacokinetics renal impairment excretion pathway drug accumulation

Cough Incidence: Quantified Tolerability Differentiation in Large-Scale Clinical Surveillance

In a prospective, multicentre post-marketing surveillance study of 5,000 hypertensive patients treated with spirapril 6 mg once daily, the incidence of cough was 0.88% [1]. In the randomized, double-blind CASSIS trial in congestive heart failure (n=248, spirapril arms pooled), cough incidence was 0.6% [2]. Both values fall substantially below the class-wide ACE inhibitor cough incidence range of 3.9% to 35% documented in systematic review and network meta-analysis [3]. Preclinical data provide mechanistic corroboration: in a rat cough model, chronic treatment with spirapril (3 mg/kg p.o.) induced significantly fewer capsaicin-induced coughs than enalapril, with researchers concluding that spirapril's cough-inducing activity is relatively lower than that of enalapril [4].

adverse events cough tolerability post-marketing surveillance

Flat Dose-Response and Narrow Therapeutic Window: Quantified Dosing Differentiation Versus Titration-Requiring ACE Inhibitors

Spirapril exhibits a flat dose-response curve over a defined range. Clinical studies demonstrate an identical blood pressure lowering effect at doses of 6–24 mg/day, while doses of 1–3 mg/day were less effective [1]. This pharmacological characteristic contrasts with lisinopril, which is documented as the only ACE inhibitor exhibiting a linear dose-response curve requiring proportional titration [2]. Consequently, the recommended dose for most patients is 6 mg once daily without the need for dose titration [1]. In the HERAS study of 2,491 patients, spirapril 6 mg/day reduced mean diurnal systolic blood pressure from 150.9 mmHg to 134.7 mmHg (reduction of 16.2 mmHg) and mean diurnal diastolic blood pressure from 88.8 mmHg to 81.4 mmHg (reduction of 7.4 mmHg), with trough:peak ratio up to 0.84 confirming sustained 24-hour efficacy from a single fixed dose [3][1].

dose-response dose titration therapeutic window clinical management

ACE Inhibitory Potency: Ki Value Quantification for Spiraprilat

The active metabolite spiraprilat (SCH 33844 diacid) inhibited hydrolysis of hip-his-leu by rabbit lung ACE with a Ki of 0.74 nM, demonstrating potent, selective, and noncompetitive inhibition [1]. This Ki value represents a quantitative benchmark for compound potency. While comprehensive Ki data for all ACE inhibitors under identical assay conditions are not consolidated in a single source, the sub-nanomolar Ki confirms that spiraprilat achieves high-affinity binding to the ACE active site [1]. The compound also produced dose-related inhibition of angiotensin I pressor responses in conscious rats with a duration of 24 hours at the 1 mg/kg p.o. dose [1].

ACE inhibition Ki value enzyme kinetics potency

Comparative Antihypertensive Efficacy: Head-to-Head Performance Versus Enalapril, Lisinopril, Trandolapril, and Captopril

In studies directly comparing the effect of spirapril with enalapril, lisinopril, trandolapril, or captopril, spirapril was at least as effective as the other substances [1]. A responder rate analysis from a 5,000-patient surveillance study showed that spirapril achieved responder rates of 89.4% for systolic blood pressure and 85.4% for diastolic blood pressure [2]. In the CASSIS trial comparing spirapril (1.5, 3, or 6 mg) to enalapril (5/10 mg) in congestive heart failure (n=248), both agents demonstrated comparable clinical outcomes, with spirapril showing a significant reduction in total mortality versus placebo [3]. Spirapril also achieved a trough:peak ratio up to 0.84 in 24-hour blood pressure monitoring, exceeding the FDA-recommended threshold of >0.5 for once-daily antihypertensive agents [1].

antihypertensive efficacy comparative trial blood pressure non-inferiority

Polymorphic Form Characterization: Defined Solid-State Identity for Formulation Consistency

Patent documentation DE202007019054U1 describes novel polymorphic forms of spirapril hydrochloride, with specific characterization by X-ray powder diffraction patterns [1]. The patent states that the most stable polymorphic form is often selected during drug development for its elevated physical stability, improved morphology, and enhanced post-formulation properties during storage [1]. This solid-state definition provides a verifiable identity marker for quality control and formulation development. In contrast, the absence of well-characterized polymorphic data for certain comparator ACE inhibitors introduces variability in material sourcing and formulation behavior.

polymorphism solid-state characterization formulation quality control

Spirapril: Evidence-Derived Procurement and Research Application Scenarios


Clinical Research in Renally Impaired Hypertensive Populations

Spirapril's dual renal-hepatic elimination pathway, with 67% fecal excretion documented in preclinical models, makes it a preferred candidate for clinical trials enrolling patients with varying degrees of renal function [1]. Unlike exclusively renally cleared ACE inhibitors (e.g., lisinopril), spirapril demonstrates manageable accumulation (3–4× increase in severe renal impairment) without associated toxicity, and clinical reviews explicitly recommend its use where renal failure exists due to non-renal elimination mechanisms [2][3]. This property reduces protocol complexity by minimizing the need for dose adjustment across a broad range of creatinine clearance values, enabling more inclusive enrollment criteria and reducing screening failures in nephrology-focused cardiovascular trials.

Formulary Selection for Tolerability-Sensitive Patient Cohorts

The documented cough incidence of 0.88% in a 5,000-patient surveillance study and 0.6% in the CASSIS CHF trial positions spirapril as a differentiated option for patient populations where cough-related discontinuation is a critical endpoint [1][2]. With ACE inhibitor class cough incidence ranging from 3.9% to 35%, spirapril's rate falls at the extreme low end of the distribution [3]. For healthcare systems or clinical research organizations managing large hypertensive populations, this quantitatively lower cough incidence translates to reduced medication switching, fewer adverse event reports, and improved long-term adherence metrics compared to higher-cough-incidence alternatives such as enalapril, which demonstrated greater cough-inducing activity in preclinical models [4].

Fixed-Dose Protocol Design Without Titration Complexity

Spirapril's flat dose-response curve across the 6–24 mg range eliminates the need for dose titration in most patients, with a fixed 6 mg once-daily regimen delivering equivalent blood pressure reduction to higher doses [1]. This contrasts with linear dose-response agents like lisinopril that require proportional titration [2]. The HERAS study demonstrated that this fixed 6 mg dose reduces mean diurnal systolic blood pressure by 16.2 mmHg with a trough:peak ratio of 0.84, confirming sustained 24-hour efficacy [3]. For clinical trial operations, this enables simplified protocol designs with fewer dose-adjustment visits, reduced drug supply complexity (single strength formulation), and lower monitoring burden compared to titration-requiring ACE inhibitor comparators.

Pharmaceutical Development Requiring Polymorphically Characterized API

For formulation development and stability studies, spirapril hydrochloride is available in defined polymorphic forms with X-ray powder diffraction characterization as documented in DE202007019054U1 [1]. The patent describes selection of the most stable polymorphic form for elevated physical stability, improved morphology, and enhanced post-formulation properties during storage [1]. This solid-state characterization provides a verifiable identity marker for quality control release testing, stability-indicating method development, and regulatory dossier compilation. For CROs and pharmaceutical development groups, sourcing a well-characterized polymorphic form reduces the risk of unexpected solid-state transformations during formulation development and scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spirapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.